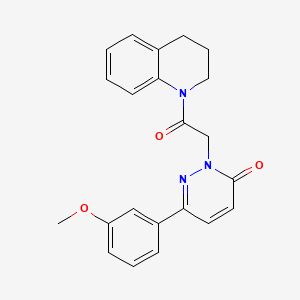

2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Description

This compound features a pyridazin-3(2H)-one core substituted at position 2 with a 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl group and at position 6 with a 3-methoxyphenyl moiety. Pyridazinones are heterocyclic systems known for diverse pharmacological activities, including acetylcholinesterase inhibition and kinase modulation . Synthetically, such compounds are typically prepared via alkylation of pyridazinone precursors using halides under reflux with potassium carbonate in acetone .

Properties

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O3/c1-28-18-9-4-7-17(14-18)19-11-12-21(26)25(23-19)15-22(27)24-13-5-8-16-6-2-3-10-20(16)24/h2-4,6-7,9-12,14H,5,8,13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQIBABYESOUDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C22H24N4O3

- Molecular Weight : 396.46 g/mol

1. Antiinflammatory Activity

Research indicates that pyridazinone derivatives exhibit significant anti-inflammatory properties. In particular, studies have shown that compounds similar to this compound can inhibit the production of pro-inflammatory cytokines such as IL-β in human HL-60 cells stimulated with lipopolysaccharide (LPS) .

2. Cytotoxicity and Antitumor Activity

Several studies have reported the cytotoxic effects of pyridazinone derivatives on various cancer cell lines. For instance, derivatives with similar structural motifs have shown promising results in inhibiting cell proliferation in breast and colon cancer models . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3. Enzyme Inhibition

Pyridazinones, including the compound , have been evaluated for their ability to inhibit specific enzymes associated with inflammatory pathways. Notably, some derivatives have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests potential therapeutic applications in conditions like arthritis and other inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By reducing the expression of IL-β and other cytokines, the compound may mitigate inflammatory responses.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

- Enzyme Modulation : Inhibition of COX enzymes could lead to decreased synthesis of prostaglandins, further alleviating inflammation.

Data Table: Biological Activity Overview

Case Studies

- Inflammation Model : A study involving LPS-induced inflammation in rat models demonstrated that pyridazinone derivatives reduced paw edema significantly compared to control groups. This supports their potential use as anti-inflammatory agents.

- Cancer Cell Lines : Research on breast cancer cell lines showed that treatment with similar pyridazinone derivatives resulted in a dose-dependent decrease in cell viability, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridazinone Derivatives

The target compound’s pyridazinone core is structurally analogous to derivatives reported in and , but its substitution pattern distinguishes it:

- Position 2: The 2-(3,4-dihydroquinolinyl)-2-oxoethyl group contrasts with simpler alkyl (e.g., methyl in ’s 3a) or piperazinyl (e.g., 4-chlorophenylpiperazinyl in ) substituents.

- Position 6: The 3-methoxyphenyl group differs from phenyl or 4-chlorophenyl groups in other pyridazinones. Methoxy groups often improve membrane permeability due to moderate lipophilicity, while chloro substituents may enhance electronic effects for target binding .

Dihydroquinoline-Containing Analogues

The 3,4-dihydroquinoline moiety in the target compound is shared with compounds in and , which exhibit bioactivity influenced by side-chain modifications:

- Compound 24 (): Features a 2-(1-methylpyrrolidinyl)ethyl group on dihydroquinoline. This substituent enhances basicity and may improve blood-brain barrier penetration, relevant for CNS-targeted drugs .

- Compound 26 () : Incorporates a thiophene-2-carboximidamide group, demonstrating how aryl modifications can tune receptor affinity. The target compound’s 3-methoxyphenyl group may similarly modulate selectivity .

Table 2: Dihydroquinoline Derivatives Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.